N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide
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Overview
Description
The compound “N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide” is an organic compound containing a trifluoromethyl group (-CF3) attached to a phenyl ring, an oxalamide group, and a hydroxyethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the trifluoromethyl group, which is highly electronegative and could influence the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the trifluoromethyl group might undergo nucleophilic substitution reactions, and the oxalamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the polarity of the compound .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The chromene ring moiety found in N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide is considered a privileged scaffold for drug discovery. Researchers have explored its potential in several therapeutic areas:
- Antiviral Activity : Compounds containing the 2H-chromene group have demonstrated antiviral properties . Investigating this compound’s antiviral potential could lead to novel drug candidates.
- Anti-Tumor Effects : Some 2H-chromenes exhibit anti-tumor activity . Further studies could explore whether this compound has similar effects.
- Anti-Bacterial and Antimicrobial Properties : The chromene scaffold has been associated with antibacterial and antimicrobial effects . Evaluating this compound’s activity against pathogens could be valuable.
- Fungicidal Activity : Certain 2H-chromenes possess fungicidal properties . Assessing this compound’s efficacy against fungal infections is warranted.
- Antioxidant Potential : The chromene ring system is known for its antioxidative properties . Investigating its antioxidant activity could have implications for health and disease prevention.
- Potassium Channel Activation : Some 2H-chromenes act as potassium channel activators . Understanding their impact on cellular function is essential.
Sorafenib Derivatives
Interestingly, the IUPAC name of sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group . Exploring structural similarities between N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide and sorafenib could provide insights into potential therapeutic applications.
Visible-Light-Promoted Reactions
The trifluoromethyl group in this compound may participate in visible-light-promoted reactions. For instance, arylthiolate anions can form electron donor–acceptor complexes with trifluoromethyl phenyl sulfone, leading to S-trifluoromethylation reactions . Investigating similar reactions involving this compound could be fruitful.
Mechanism of Action
Target of Action
The primary target of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone in the cytoplasm and then translocating into the nucleus.
Mode of Action
It is known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
The interaction with the androgen receptor suggests that it may influence pathways related to androgen signaling .
Pharmacokinetics
It is predicted to have a high probability of human intestinal absorption .
Result of Action
Given its interaction with the androgen receptor, it may influence cellular processes regulated by androgens .
Action Environment
Factors such as light exposure could potentially influence its activity, given its reported interaction with visible light in the formation of eda complexes .
properties
IUPAC Name |
N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-16-10(19)11(20)17-6-9(18)7-2-4-8(5-3-7)12(13,14)15/h2-5,9,18H,6H2,1H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVPRJJSNCIQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-methyloxalamide |
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